molecular formula C8H8O2 B1620311 4-Methyl-1,3-benzodioxole CAS No. 20487-10-9

4-Methyl-1,3-benzodioxole

Cat. No.: B1620311
CAS No.: 20487-10-9
M. Wt: 136.15 g/mol
InChI Key: INHYNOZJAVXMJL-UHFFFAOYSA-N
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Description

4-Methyl-1,3-benzodioxole is an organic compound with the molecular formula C8H8O2 It is a derivative of benzodioxole, characterized by the presence of a methyl group at the fourth position of the benzodioxole ring

Mechanism of Action

Target of Action

4-Methyl-1,3-benzodioxole has been found to interact with several targets. It acts as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a crucial role in plant growth . Additionally, it has been shown to modulate AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system .

Mode of Action

The compound interacts with its targets in different ways. As an auxin receptor agonist, it enhances root-related signaling responses, promoting root growth in plants . In the context of AMPA receptors, benzodioxole derivatives, including this compound, act as negative allosteric modulators, affecting the receptors’ biophysical gating properties .

Biochemical Pathways

The compound’s interaction with the auxin receptor TIR1 affects the auxin signaling pathway, leading to enhanced root growth . When acting on AMPA receptors, it influences glutamatergic synaptic transmission, which is implicated in various neurological and neurodegenerative diseases .

Pharmacokinetics

Similar benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines

Result of Action

The action of this compound leads to molecular and cellular effects. In plants, it promotes root growth by enhancing root-related signaling responses . In the central nervous system, it modulates AMPA receptor signaling, which could potentially influence the progression of neurological and neurodegenerative diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the action of similar compounds, such as auxin receptor agonists, can be influenced by various environmental factors, including light, temperature, and soil conditions .

Biochemical Analysis

Biochemical Properties

4-Methyl-1,3-benzodioxole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition can lead to anti-inflammatory effects. Additionally, this compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HeLa and Hep3B, this compound exhibits cytotoxic effects, leading to cell cycle arrest and apoptosis . This compound also affects the expression of genes involved in cell proliferation and survival, thereby modulating cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, leading to changes in the metabolism of various substrates . These interactions result in alterations in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in cells. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-benzodioxole can be synthesized through several methods. One common approach involves the methylenation of catechol with disubstituted halomethanes . Another method includes the esterification reaction of 3,4-(methylenedioxy) phenylacetic acid to form methyl 3,4-(methylenedioxy) phenylacetate, followed by further chemical transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, halogenation, and methylenation, followed by purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

4-Methyl-1,3-benzodioxole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHYNOZJAVXMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174458
Record name 4-Methyl-1,3-benzodioxole
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20487-10-9
Record name 4-Methyl-1,3-benzodioxole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,3-benzodioxole
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Record name 4-Methyl-1,3-benzodioxole
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Record name 4-methyl-1,3-benzodioxole
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Record name 4-Methyl-1,3-benzodioxole
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Synthesis routes and methods I

Procedure details

400 g of methylene bromide and 50 g of tetrabutylammonium bromide are taken under reflux in a stirred apparatus and a solution of 400 ml of water, 130 g of sodium hydroxide and 200 g of 3-methylpyrocatechol are added dropwise in the course of 5 hours. At the end of the addition, the mixture is subsequently stirred for a further 2 hours, cooled and extracted with methylene chloride. The organic phase is dried and distilled on a column. After first runnings of unreacted methylene bromide, 175 g of 4-methyl-1,3-benzodioxole are obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

11.6 g Adogen 464 and 7 mL of dibromomethane were refluxed in 50 mL of H2O for 0.5 hours under argon. 3-Methylcatechol (8.89 g, 71.6 mmol) was added over 2 hours and the mixture refluxed for an additional 1 hour. Distillation of the product from the reaction mixture afforded the title compound as a yellow oil: HRMS m/e 136.0524 (calc'd for C8H8 O2, 136.0524).
Quantity
8.89 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 11.00 g of 3-methylcatechol and 7.09 g of sodium hydroxide in 10 mL of dry dimethylsulfoxide is added 6.34 mL of dichloromethane. A reflux condenser is attached and the mixture heated in an oil bath to 120° C. for 30 minutes. The mixture is allowed to cool to room temperature and then is distributed between 50 mL of water and 200 mL of chloroform. The chloroform layer is dried over magnesium sulfate and concentrated under reduced pressure to yield a red liquid, which is purified by chromatography on silica gel to afford 3.0 g of 4-methyl-1,3-benzodioxole as a light yellow liquid.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
7.09 g
Type
reactant
Reaction Step One
Quantity
6.34 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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